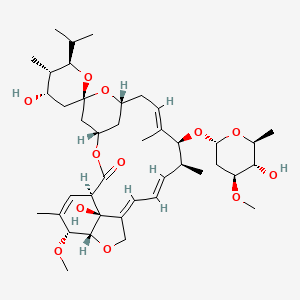

Avermectin A2b monosaccharide

Description

Properties

Molecular Formula |

C41H62O12 |

|---|---|

Molecular Weight |

746.9 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C41H62O12/c1-21(2)35-25(6)31(42)19-40(53-35)18-29-16-28(52-40)14-13-23(4)36(51-33-17-32(46-8)34(43)26(7)49-33)22(3)11-10-12-27-20-48-38-37(47-9)24(5)15-30(39(44)50-29)41(27,38)45/h10-13,15,21-22,25-26,28-38,42-43,45H,14,16-20H2,1-9H3/b11-10+,23-13+,27-12+/t22-,25-,26-,28+,29-,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41+/m0/s1 |

InChI Key |

GXBZQGMJJGJFFX-XDVLZLKUSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Avermectin A2b Monosaccharide

Overview of Avermectin (B7782182) Biosynthesis in Streptomyces avermitilis

The production of the eight related avermectin compounds, including the precursor to Avermectin A2b monosaccharide, is a testament to the metabolic prowess of Streptomyces avermitilis. mdpi.comnih.gov The entire process is governed by a dedicated gene cluster that directs the synthesis of the complex macrocyclic lactone core and its subsequent decoration with sugar molecules. wikipedia.orgpnas.org

Modular Polyketide Synthase (PKS) System for Aglycone Formation

The backbone of the avermectin molecule, the aglycone, is assembled by a type I modular polyketide synthase (PKS) system. mdpi.commdpi.com This system is comprised of four large, multifunctional proteins designated as AVES 1, AVES 2, AVES 3, and AVES 4. nih.govpnas.org These proteins contain a total of 12 modules, each responsible for a specific round of chain elongation in the growing polyketide chain. nih.govkitasato-u.ac.jp The process is initiated with a starter unit, which can be either 2-methylbutyryl-CoA or isobutyryl-CoA, leading to the "a" or "b" series of avermectins, respectively. mdpi.commdpi.com This initial unit is then extended by the sequential addition of seven acetate (B1210297) and five propionate (B1217596) units. mdpi.commdpi.com

Post-Polyketide Modification Steps

Once the initial polyketide chain is synthesized and released from the PKS as an aglycone, it undergoes a series of crucial modifications. wikipedia.orgpnas.org These enzymatic transformations are essential for the final structure and biological activity of the avermectin molecule. Key modifications include the formation of a furan (B31954) ring, a reduction reaction, and a dehydration step. mdpi.comkitasato-u.ac.jp These reactions are catalyzed by specific enzymes encoded within the avermectin biosynthetic gene cluster. wikipedia.org

Sugar Biosynthesis and Glycosylation Stages

The final stage in producing many avermectins is the attachment of a disaccharide composed of the deoxysugar L-oleandrose. nih.govpnas.org The biosynthesis of the activated sugar donor, dTDP-L-oleandrose, is carried out by a set of enzymes encoded by the aveBII-BVIII genes. wikipedia.org Subsequently, a glycosyltransferase, AveBI, catalyzes the attachment of the first oleandrose (B1235672) sugar to the C13 position of the avermectin aglycone. wikipedia.org For the formation of this compound, a single oleandrose unit is attached.

Genetic Organization and Enzymatic Components Relevant to this compound

The genetic blueprint for avermectin biosynthesis is located on a contiguous stretch of DNA in the Streptomyces avermitilis chromosome. nih.govkitasato-u.ac.jp This gene cluster contains all the necessary genes for the production of the PKS machinery, modifying enzymes, and glycosylation enzymes. nih.gov

Polyketide Synthase (PKS) Proteins (e.g., AVES 1-4) and Their Activities

The heart of the avermectin biosynthetic pathway is the PKS system, a remarkable molecular assembly line. pnas.orgmdpi.com The four PKS proteins are large, multi-domain enzymes that work in a coordinated fashion. nih.gov

Table 1: Avermectin Polyketide Synthase (PKS) Proteins and their Characteristics

| Protein | Size (kDa) | Number of Modules | Function |

| AVES 1 | 414 | 2 (plus loading domain) | Initiates polyketide synthesis |

| AVES 2 | 666 | 4 | Extends the polyketide chain |

| AVES 3 | 575 | 3 | Continues polyketide chain extension |

| AVES 4 | 510 | 3 | Completes polyketide synthesis and releases the aglycone |

Data sourced from multiple studies. mdpi.com

Each module within these proteins contains a set of enzymatic domains that catalyze the addition and modification of a specific extender unit to the growing polyketide chain. These domains include acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), and dehydratase (DH) domains. kitasato-u.ac.jp

Aglycone Modifying Enzymes and Specific Reactions

Following the synthesis of the polyketide chain by the PKS, a series of tailoring enzymes modify the aglycone to create the diverse array of avermectin structures. wikipedia.orgpnas.org

Table 2: Key Aglycone Modifying Enzymes in Avermectin Biosynthesis

| Enzyme | Gene | Function | Reaction Catalyzed |

| AveE | aveE | Cytochrome P450 monooxygenase | Catalyzes the formation of the furan ring between C6 and C8. wikipedia.orgmdpi.com |

| AveF | aveF | NAD(P)H-dependent ketoreductase | Reduces the keto group at C5 to a hydroxyl group. wikipedia.orgmdpi.com |

| AveC | aveC | Dehydratase | Influences the dehydration at the C22-C23 position. wikipedia.orgmdpi.com |

| AveD | aveD | C5 O-methyltransferase | Methylates the hydroxyl group at C5. wikipedia.org |

The specific combination of these enzymatic modifications, particularly the action of AveC and the presence or absence of a double bond at C22-C23, ultimately determines which specific avermectin aglycone is produced, setting the stage for the final glycosylation step to form compounds like this compound. wikipedia.org The formation of this compound specifically involves the glycosylation of the A2b aglycone with a single oleandrose sugar. kegg.jp

AveE (Cytochrome P450 Monooxygenase for Furan Ring Formation)

The enzyme AveE is a cytochrome P450 monooxygenase responsible for a critical structural modification of the avermectin aglycone: the formation of a tetrahydrofuran (B95107) ring. wikipedia.orgacs.org This reaction involves the cyclization between carbons C6 and C8a of the aglycone precursor. mdpi.comwikipedia.org The catalytic action of AveE, also known as CYP171A1, is a post-polyketide synthase modification step. nih.govbiomolther.org Recent studies have elucidated that the mechanism involves an initial monohydroxylation at the C8a position, which then facilitates the subsequent formation of the tetrahydrofuran ring. acs.org This enzymatic step is essential for the characteristic structure of the avermectin family of compounds. biomolther.org

AveF (Ketoreductase for C5 Reduction)

AveF is an NAD(P)H-dependent ketoreductase that plays a crucial role in determining the "B" series of avermectins. wikipedia.orgnih.gov Its primary function is to reduce the keto group at the C5 position of the aglycone to a hydroxyl group. mdpi.comwikipedia.org This reduction is a key modification step. kitasato-u.ac.jp The presence of a hydroxyl group at C5, as opposed to a methoxy (B1213986) group, is a defining feature of the avermectin B components and is critical for their biological activity. allenpress.com The gene aveF is located upstream of aveD in the biosynthetic gene cluster. nih.gov

AveC (Dehydratase Activity at C22-C23)

The enzyme AveC influences the dehydration at the C22-C23 position of the avermectin aglycone, which distinguishes the "2" series from the "1" series of avermectins. mdpi.comwikipedia.org While the precise mechanism of AveC's dehydratase activity is not fully understood, its action leads to the presence of a hydroxyl group at C23 in the "2" series compounds like avermectin A2b. mdpi.compnas.org Recent findings suggest that AveC may have a dual function, acting as both a spirocyclase and an independent dehydratase. d-nb.info This optional dehydration activity is a post-PKS modification that occurs before spiroketal formation. d-nb.infonih.govnih.gov

Glycosyltransferases and Sugar Biosynthesis Genes (e.g., AveBI, AveBII-BVIII)

The attachment of the sugar moiety to the avermectin aglycone is a critical final step in the biosynthesis. This process is governed by a set of genes, aveBI-BVIII, located downstream of the polyketide synthase genes. wikipedia.orgpnas.org

The genes AveBII-BVIII are responsible for the synthesis of the activated sugar donor, dTDP-L-oleandrose. mdpi.comwikipedia.org This multi-step process starts from glucose-1-phosphate and involves several enzymatic reactions to produce the final deoxysugar. kitasato-u.ac.jp

The glycosylation itself is catalyzed by the glycosyltransferase AveBI. mdpi.comwikipedia.org AveBI is responsible for transferring the L-oleandrose sugar from the dTDP-L-oleandrose donor to the C13 hydroxyl group of the modified avermectin aglycone. wikipedia.orgkitasato-u.ac.jp In the case of this compound, AveBI catalyzes a single glycosylation event. kegg.jp Research has shown that AveBI can be a promiscuous enzyme, capable of transferring different sugar nucleotides and even catalyzing reversible reactions. nih.govresearchgate.net The ability of AveBI to glycosylate the aglycone is the final step in producing the complete avermectin molecule. mdpi.com

Mechanisms of Monosaccharide Formation within the Biosynthetic Route

The formation of a monosaccharide derivative, as opposed to the more common disaccharide avermectins, is a result of specific enzymatic control during the biosynthetic process.

Selective Enzymatic Processing and Controlled Biosynthetic Modifications

The production of this compound is a direct result of selective enzymatic processing. The biosynthesis of the aglycone proceeds through the action of the polyketide synthase and subsequent modifications by AveE, AveF, AveC, and AveD to produce the Avermectin A2b aglycone. mdpi.comkitasato-u.ac.jp The key to forming the monosaccharide lies in the action of the glycosyltransferase, AveBI.

For this compound, AveBI catalyzes the attachment of a single L-oleandrose unit to the C13 position of the aglycone. kegg.jp While AveBI is capable of iterative glycosylation to form disaccharides, the formation of the monosaccharide suggests a controlled process where the second glycosylation step does not occur or is significantly less efficient for this specific substrate. This controlled modification ensures that only a single sugar moiety is attached, resulting in the final this compound structure. mdpi.com The presence of both monosaccharide and disaccharide avermectins in S. avermitilis fermentations highlights the nuanced control exerted by the biosynthetic machinery. allenpress.com

Enzymatic Conversion of Avermectin A2b Aglycone to this compound

The conversion is a glycosylation reaction, which involves the attachment of a deoxysugar moiety to the aglycone backbone. pnas.org This process is catalyzed by a specific glycosyltransferase encoded within the avermectin biosynthetic gene cluster. pnas.orgnih.gov The formation of this compound begins after the Avermectin A2b aglycone has been fully assembled and modified by other enzymes in the pathway, including a P450 monooxygenase (AveE) and a ketoreductase (AveF). wikipedia.orgkitasato-u.ac.jpmdpi.com

The key enzyme mediating this transformation is the glycosyltransferase AveBI. wikipedia.orgmdpi.comnih.gov The gene encoding this enzyme, aveBI, is located in a region of the S. avermitilis chromosome that is dedicated to sugar synthesis and attachment. pnas.orgnih.gov This gene cluster, which also includes aveBII through aveBVIII, is responsible for synthesizing the activated sugar donor required for the reaction. wikipedia.orgpnas.org

The sugar that is transferred to the aglycone is L-oleandrose. However, for the enzymatic transfer to occur, the sugar must be in an activated form. The enzymes encoded by the aveBII-BVIII genes synthesize this activated sugar, deoxythymidine diphosphate-L-oleandrose (dTDP-L-oleandrose). wikipedia.orgpnas.orgnih.gov

The catalytic event itself involves the AveBI enzyme transferring the L-oleandrose unit from dTDP-L-oleandrose to the hydroxyl group at the C13 position of the Avermectin A2b aglycone. pnas.orgnih.gov This results in the formation of an O-glycosidic bond and yields the product, this compound. pnas.org In vitro studies have confirmed that AveBI is an iterative glycosyltransferase, capable of catalyzing two separate sugar additions. nih.gov The first of these additions produces the monosaccharide derivative. nih.gov Research has also demonstrated the reversibility of the AveBI-catalyzed reaction and its flexibility in utilizing different sugar nucleotides and aglycone substrates. nih.gov

Research Findings

Detailed analysis of the avermectin biosynthetic gene cluster has elucidated the specific roles of the genes involved in glycosylation. pnas.orgasm.org The function of AveBI as the specific glycosyltransferase for avermectin aglycones has been confirmed through both genetic studies and in vitro enzymatic assays. pnas.orgnih.gov

The key components of this specific enzymatic step are summarized in the table below.

| Component | Name/Identifier | Role |

| Enzyme | AveBI Glycosyltransferase | Catalyzes the transfer of the sugar moiety |

| Aglycone Substrate | Avermectin A2b Aglycone | The acceptor molecule for the sugar |

| Sugar Donor | dTDP-L-oleandrose | The activated form of the sugar to be transferred. wikipedia.orgpnas.org |

| Product | This compound | The resulting glycosylated compound |

The synthesis of the activated sugar donor is a critical prerequisite for the glycosylation reaction. The genes responsible for its creation are clustered with the aveBI gene.

| Gene | Encoded Protein/Function |

| aveBI | Glycosyltransferase; catalyzes the transfer of oleandrose to the aglycone. pnas.orgnih.govnih.gov |

| aveBII - aveBVIII | A suite of enzymes responsible for the biosynthesis of dTDP-L-oleandrose. wikipedia.orgpnas.orgnih.gov |

The enzymatic conversion of the aglycone to the monosaccharide represents a critical step in the terminal phase of avermectin biosynthesis, directly leading to a compound with enhanced biological properties. kitasato-u.ac.jp

Chemical and Chemoenzymatic Synthesis Strategies for Avermectin A2b Monosaccharide and Its Analogs

Chemical Derivatization Pathways to Avermectin (B7782182) Monosaccharides

Chemical methods provide direct routes to modify the avermectin structure, enabling the generation of a wide range of derivatives. These approaches often involve the selective cleavage of the disaccharide moiety followed by targeted modifications of the resulting monosaccharide.

Acid-Catalyzed Hydrolysis for Glycosidic Cleavage

Acid-catalyzed hydrolysis is a fundamental technique used to selectively remove the terminal oleandrose (B1235672) unit from the disaccharide chain of avermectins, yielding the corresponding monosaccharide. This process involves the cleavage of the glycosidic bond connecting the two sugar moieties. Studies have shown that ivermectin, a derivative of avermectin, is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of the monosaccharide (MS H2B1a) and the aglycone. google.com The reaction conditions, such as the concentration of the acid and reaction time, are crucial parameters that influence the yield of the desired monosaccharide. google.com For instance, treatment of ivermectin with hydrochloric acid has been demonstrated to result in the degradation of the parent compound and the formation of the monosaccharide and aglycone. google.com

Furthermore, research on the metabolism of avermectin-H2B1a and -H2B1b has utilized acid hydrolysis as a chemical derivatization method to confirm the structure of metabolites. nih.gov This highlights the utility of acid hydrolysis in both the preparative synthesis of monosaccharides and the structural elucidation of avermectin-related compounds. The depolymerization of avermectin under acidic conditions can lead to the breaking of the C13-O bond, which connects the sugar moiety to the macrocyclic lactone, resulting in the formation of various degradation products. frontiersin.orgfrontiersin.org

Regioselective Chemical Modifications of Avermectin A2b Monosaccharide Scaffold

Once the this compound is obtained, further chemical modifications can be introduced at specific positions to generate novel analogs. These modifications are aimed at altering the biological activity, solubility, and other physicochemical properties of the parent molecule.

The synthesis of novel avermectin analogs often involves the protection of certain functional groups to achieve regioselectivity, followed by the introduction of new substituents. For example, 4'-O-alkoxyalkyl avermectin monosaccharides have been prepared through the alkoxyalkylation of a 5-O-protected avermectin monosaccharide. researchgate.net This strategy allows for the selective modification of the 4'-hydroxyl group of the oleandrose unit.

Another approach involves modifications at the 4"-position of the avermectin B1a monosaccharide. The Horner-Emmons reaction of 4"-dehydro-5-O-TBDMS-avermectin B(1a) with various phosphorus ylides has been used to synthesize 4"-alkylidene avermectin derivatives. nih.gov These derivatives can be further modified to introduce diverse functional groups, leading to compounds with potent biological activities. nih.gov The development of synthetic routes to 4"- or 4'-oxyl and oxime abamectin (B1664291) derivatives further illustrates the versatility of chemical modifications on the avermectin monosaccharide scaffold. google.com The ability to create a variety of analogs allows for the exploration of structure-activity relationships, which is crucial for the design of new and more effective avermectin-based compounds. researchgate.net

Chemoenzymatic Approaches for Selective Glycosylation and Deglycosylation

Chemoenzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to create novel avermectin analogs. These approaches are particularly useful for the selective addition or removal of sugar moieties, which can be challenging to achieve through purely chemical means.

Utilization of Glycosyltransferases and Glycosidases

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. These enzymes have been instrumental in the synthesis of glycosylated avermectin derivatives. For instance, a UDP-glycosyltransferase from Bacillus licheniformis has been used to catalyze the glycosylation of avermectin, leading to the production of several avermectin B1a glycosides with improved water solubility. nih.govresearchgate.net The enzymatic glycosylation of avermectin B1a with various UDP sugars resulted in the formation of 4″-β-D-glucoside, 4″-β-D-galactoside, 4″-β-L-fucoside, and 4″-β-2-deoxy-D-glucoside derivatives. nih.govresearchgate.net

Similarly, glycosyltransferases from other microorganisms, such as Saccharopolyspora erythraea, have been shown to glycosylate avermectins and ivermectins at the C-4" position. asm.org This reaction is catalyzed by a constitutive glycosyltransferase that uses UDP-glucose as the glycosyl donor. asm.org The glycosyltransferase AveBI, involved in avermectin biosynthesis, has also been characterized for its role in the glycosylation of the avermectin aglycone. scite.ai

Directed evolution has been employed to enhance the catalytic efficiency of glycosyltransferases. By creating mutants of the UDP-glycosyltransferase from Bacillus licheniformis, researchers have achieved a significant increase in the glucosylation activity towards avermectin. nih.gov This highlights the potential of protein engineering to improve the efficiency of chemoenzymatic synthesis. nih.gov

Engineered Biosynthetic Routes for Analog Production

The manipulation of the avermectin biosynthetic gene cluster in Streptomyces avermitilis offers a powerful strategy for the production of novel analogs. wikipedia.org By engineering the polyketide synthase (PKS) and post-PKS modification enzymes, it is possible to generate a wide range of structurally diverse avermectins. pnas.orgnih.gov

Combinatorial biosynthesis, which involves the swapping of domains or modules between different PKS gene clusters, has been successfully used to create hybrid avermectin-milbemycin analogs. For example, replacing the aveDH2-KR2 domain of the avermectin PKS with the milDH2-ER2-KR2 domain from the milbemycin PKS in S. avermitilis resulted in the production of ivermectin B1a. d-nb.info Further engineering by replacing the loading module of the avermectin PKS led to the creation of 25-methyl and 25-ethyl ivermectin. d-nb.info

Similarly, the replacement of specific modules of the avermectin PKS with their counterparts from the milbemycin PKS has enabled the production of various milbemycin compounds in an avermectin-producing strain. scienceopen.coma-z.lu Inactivation of specific genes in the biosynthetic pathway, such as the C5-O-methyltransferase gene (aveD), can also lead to the accumulation of specific analogs. scienceopen.coma-z.lu These engineered biosynthetic approaches provide a platform for generating novel avermectin derivatives with potentially improved insecticidal and anthelmintic activities. scienceopen.coma-z.lu

Synthetic Strategies for Novel this compound Analogs

The development of novel synthetic strategies is crucial for expanding the chemical diversity of avermectin analogs. These strategies often focus on creating derivatives with enhanced biological activity, improved physicochemical properties, or novel modes of action.

One approach involves the generation of hybrid compounds that combine structural features of both avermectins and milbemycins. By replacing specific modules of the avermectin polyketide synthase (PKS) with those from the milbemycin PKS, researchers have successfully produced milbemycin analogs in an avermectin-producing host. scienceopen.coma-z.lu This combinatorial biosynthesis approach allows for the creation of novel structures that may not be accessible through traditional chemical synthesis.

Further diversification can be achieved by inactivating specific genes in the biosynthetic pathway. For instance, the inactivation of the C5-O-methyltransferase AveD in an engineered strain producing milbemycins led to the accumulation of milbemycins A3/A4, which are the main components of the commercial product milbemectin. scienceopen.coma-z.lu

Chemical synthesis also plays a vital role in the creation of novel analogs. For example, more than 40 new avermectin derivatives were synthesized and evaluated for their biological activities, with some showing superior effects compared to the parent compound. researchgate.net These synthetic efforts often involve the modification of specific functional groups on the avermectin scaffold to explore structure-activity relationships. The synthesis of 4'-O-alkoxyalkyl avermectin monosaccharides is another example of how chemical derivatization can be used to generate novel analogs with potentially altered properties. researchgate.net

Targeted Functional Group Modification

Targeted functional group modification of the avermectin monosaccharide is a key strategy for creating new analogs. The hydroxyl groups on the oleandrose sugar moiety provide convenient handles for chemical derivatization. The 4'-position, in particular, has been a frequent subject of study due to its accessibility for chemical modification. semanticscholar.org

Research has focused on introducing a variety of substituents at this position to explore structure-activity relationships. Patents describe the synthesis of derivatives where the 4'-position of an avermectin monosaccharide is modified to contain a hydrocarbyl group, a substituted hydrocarbyl group, or an amine. google.com These modifications are typically achieved through conventional chemical synthesis methods. google.com For instance, derivatives of B-series avermectin monosaccharides have been synthesized with modifications at the 4'-position. google.com The goal of these modifications is often to alter the compound's lipophilicity, polarity, or ability to interact with biological targets.

One notable example of a commercially successful analog derived from functional group modification is Selamectin. While derived from doramectin, it is an avermectin B1 monosaccharide where the 5-position is modified to an oxime group, demonstrating how modifications are not limited to the sugar moiety but can also involve the aglycone of the monosaccharide. nih.gov

Table 1: Examples of Targeted Functional Group Modifications on Avermectin Monosaccharides

| Position of Modification | Type of Modification | Precursor Compound | Resulting Analog Class | Reference |

| 4'-position | Introduction of hydrocarbyl or substituted amine groups | Avermectin Monosaccharide | 4'-substituted avermectin monosaccharides | google.com |

| 4'-position | Introduction of oxo and oxime groups | Avermectin Monosaccharide | 4'-oxo/oxime avermectin monosaccharides | google.com |

| 5-position | Conversion of hydroxyl to hydroxylimino (oxime) group | Avermectin B1 Monosaccharide | Selamectin | nih.gov |

Development of Modified Carbohydrate Moieties

Beyond simple functional group changes, the development of entirely new carbohydrate moieties for attachment to the avermectin aglycone represents a more profound structural modification. This approach allows for the exploration of a much wider chemical space. Avermectin aglycones and monosaccharides have been used as starting points for attaching various other sugar units, leading to derivatives with diverse anthelmintic efficacies. semanticscholar.org

One synthetic strategy involves the coupling of the avermectin monosaccharide with different carbohydrate building blocks. researchgate.net This can lead to the formation of novel disaccharides or trisaccharides where the second or third sugar is not the naturally occurring oleandrose. Another approach involves the chemical or enzymatic synthesis of novel monosaccharides that are then glycosidically linked to the C-13 hydroxyl group of the avermectin aglycone. The modification of monosaccharides through processes like halogenation or epimerization can create unique building blocks for this purpose. biosynth.com

The biosynthesis machinery of Streptomyces avermitilis can also be harnessed. Mutational biosynthesis, where a mutant strain blocked in the synthesis of the natural dTDP-L-oleandrose is fed with synthetic sugar analogs, can lead to the in-vivo production of novel glycosylated avermectins. nih.gov This chemoenzymatic approach leverages the cell's glycosyltransferase enzymes to attach non-native sugars to the aglycone. The genes involved in the biosynthesis of dTDP-L-oleandrose (such as the aveBI gene) are crucial for this process. nih.gov These strategies highlight the versatility of using both chemical and biological methods to generate avermectin analogs with modified carbohydrate moieties. semanticscholar.orgnih.gov

Table 2: Strategies for Developing Modified Carbohydrate Moieties

| Strategy | Description | Key Intermediates/Components | Potential Products | Reference |

| Chemical Glycosylation | Coupling of the avermectin aglycone or monosaccharide with chemically synthesized carbohydrate building blocks. | Avermectin aglycone, activated sugar donors | Novel monosaccharide or disaccharide analogs | semanticscholar.orgresearchgate.net |

| Mutational Biosynthesis | Fermentation of a mutant S. avermitilis strain (unable to produce L-oleandrose) in the presence of synthetic sugar analogs. | Mutant S. avermitilis, synthetic sugar precursors | Avermectins with non-native sugar moieties | nih.gov |

| Chemoenzymatic Synthesis | Use of isolated enzymes (e.g., glycosyltransferases) to attach modified sugars to the avermectin aglycone. | Avermectin aglycone, activated sugar (e.g., dTDP-sugar), Glycosyltransferase | Specifically glycosylated avermectin analogs | nih.govresearchgate.net |

Molecular Mechanisms of Action of Avermectin A2b Monosaccharide

Interactions with Invertebrate Cys-loop Ligand-Gated Ion Channels

Avermectin (B7782182) A2b monosaccharide, a member of the avermectin family of 16-membered macrocyclic lactones, exerts its biological effects by targeting the nervous and muscular systems of invertebrates. wikipedia.orgnih.gov The primary molecular targets for the avermectin class of compounds are Cys-loop ligand-gated ion channels, which are crucial for mediating fast synaptic transmission in these organisms. researchgate.netnih.gov Avermectins interact with these channels, disrupting the normal flow of ions and leading to the potent anthelmintic and insecticidal properties for which they are known. nih.govresearchgate.net

The principal mechanism of action for avermectins is their potent and selective interaction with glutamate-gated chloride channels (GluCls). wikipedia.orgplos.orgaopwiki.org These channels are specific to protostome invertebrates, including nematodes and arthropods, and are absent in mammals, which contributes to the selective toxicity of these compounds. wikipedia.orgnih.govresearchgate.net Avermectins act as positive allosteric modulators of GluCls, meaning they bind to a site on the channel distinct from the glutamate (B1630785) binding site and enhance the channel's response to its natural ligand, glutamate. aopwiki.orgdrugbank.com In some cases, at higher concentrations, avermectins can directly activate these channels in the absence of glutamate. researchgate.net This specificity for invertebrate-specific GluCls is a cornerstone of their use as parasiticides and insecticides. aopwiki.org

The binding of avermectin to GluCls leads to a prolonged and essentially irreversible opening of the channel. wikipedia.org This action fundamentally alters the permeability of the nerve and muscle cell membranes to chloride ions (Cl⁻). nih.govresearchgate.net By locking the channel in an open state, avermectins cause a massive and sustained influx of chloride ions into the cell, following the electrochemical gradient. wikipedia.orgnih.gov This modulation of ion permeability is the direct cause of the subsequent electrophysiological effects observed in target organisms. nih.gov

Electrophysiological and Cellular Effects in Target Organisms (non-human)

The molecular interaction with GluCls translates into profound and debilitating effects at the cellular and physiological level in invertebrates. nih.gov These effects disrupt the fundamental processes of neurotransmission, leading to paralysis and death of the target organism. wikipedia.org

The large influx of negatively charged chloride ions into neurons and muscle cells causes the cell's membrane potential to become more negative, a phenomenon known as hyperpolarization. wikipedia.orgnih.govkhanacademy.org A hyperpolarized state moves the membrane potential further away from the threshold required to fire an action potential. khanacademy.org This effectively inhibits the cell's ability to depolarize, thereby blocking the transmission of electrical signals within the nervous system and at the neuromuscular junction. wikipedia.orgnih.gov The result is a flaccid paralysis of the invertebrate's somatic and pharyngeal muscles, preventing movement and feeding, which ultimately leads to death. researchgate.netplos.org

Research into avermectin derivatives has demonstrated a correlation between the binding affinity of a compound for the avermectin binding protein (a component of the GluCl receptor complex) and its resulting biological activity. The development of affinity probes has allowed for the quantification of these relationships.

Studies on the nematode Caenorhabditis elegans show that modifications to the avermectin structure can impact both its ability to bind to the receptor and its potency in causing paralysis. Similarly, the lethal concentration (LC50) of various analogues against different pests highlights how structural changes affect biological efficacy. For instance, certain synthetic derivatives have shown significantly greater activity against pests like Tetranychus cinnabarinus and Aphis craccivora compared to the parent avermectin compound. researchgate.net

The data below illustrates the relationship between the binding affinity of several avermectin analogues to the C. elegans binding protein and their biological activity against C. elegans and the brine shrimp Artemia salina.

Table 1: Comparative Binding Affinity and Biological Activity of Avermectin Analogues Data sourced from studies on affinity probes for avermectin binding proteins. nih.gov

| Compound | Binding Affinity for C. elegans Binding Protein (IC50, nM) | Biological Activity vs. C. elegans (% Paralysis at 100 ng/mL) | Biological Activity vs. Artemia salina (LC100, ng/mL) |

| Avermectin B1a | 3.0 | 100 | 100 |

| Analogue 1 (Tritiated Aziridine) | 2.5 | 100 | 250 |

| Analogue 2 (Biotinylated) | 1.0 | 100 | 100 |

| Analogue 3 (Biotinylated) | 1.5 | 100 | 250 |

Further research has quantified the efficacy of different avermectin derivatives against various agricultural pests, demonstrating a clear structure-activity relationship.

Table 2: Comparative Biological Activity of Avermectin Derivatives Against Pests Data sourced from studies on the synthesis and biological activities of new avermectin analogues. researchgate.net

| Compound | LC50 vs. T. cinnabarinus (μM) | LC50 vs. B. xylophilus (μM) | LC50 vs. A. craccivora (μM) |

| Avermectin (Reference) | 0.013 | 6.746 | 52.234 |

| Derivative 9f | - | - | 7.744 |

| Derivative 9g | - | - | 5.634 |

| Derivative 9h | - | - | 6.809 |

| Derivative 9j | 0.005 | >5.013 | - |

| Derivative 16d | 0.002 | - | - |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Monosaccharide Moiety on Biological Activity

The oleandrose (B1235672) sugar attached at the C13 position of the avermectin (B7782182) core is a critical determinant of its primary biological function as an anthelmintic agent. The parent Avermectin A2b compound possesses a disaccharide at this position. The removal of the terminal oleandrose to yield the monosaccharide derivative has a measurable impact on its potency.

Research has consistently shown that for the primary anthelmintic and insecticidal activity, which is mediated through glutamate-gated chloride channels (GluCls) in invertebrates, the full disaccharide is optimal for potent activity. bath.ac.ukaopwiki.org The Avermectin A2b monosaccharide, while still active, demonstrates a reduction in potency. Studies comparing parent compounds with their derivatives have found that the monosaccharides are approximately two to four times less active against nematodes. acs.org The complete removal of the sugar to form the aglycone results in a much more significant drop in activity, with more than a thirty-fold decrease in potency observed. acs.org

This suggests that while the macrocycle itself is the primary pharmacophore, the sugar moiety plays a significant role in binding, orientation, or interaction with the target receptor in parasites.

Interestingly, the importance of the sugar moiety is context-dependent and varies with the biological target. In studies on non-traditional targets, such as human P2X4 and GABA-A receptors, the large disaccharide moiety was found not to be a strict requirement for activity, indicating that analogs lacking one or both sugars could be designed to have selective effects on different targets. nih.gov

Table 1: Relative Anthelmintic Activity of Avermectin Derivatives This table illustrates the impact of the C13 sugar moiety on the biological activity against the nematode Nematospiroides dubius.

| Compound | Sugar Moiety | Relative Potency | Fold-Change vs. Parent |

| Parent Avermectin | Disaccharide | 100% | - |

| Monosaccharide | Monosaccharide | ~25% - 50% | 2 to 4-fold decrease acs.org |

| Aglycone | None | <3.3% | >30-fold decrease acs.org |

Significance of Macrocyclic Lactone Ring Substituents (e.g., C25, C23, C5)

Beyond the sugar component, specific substituents on the 16-membered macrocyclic lactone ring are pivotal in fine-tuning the biological activity of this compound.

C25 Substituent : The C25 position is characterized by a substituted alkyl group (an isopropyl group in Avermectin A2b). This region, part of the spiroketal moiety, is crucial for defining the spectrum and potency of activity. nih.gov SAR studies indicate that modifications at this position significantly influence the compound's efficacy. For instance, larger substituents at this position, such as the cyclohexyl group in doramectin, have been shown to be favored for certain biological activities, including the inhibition of bacterial energy-coupling factor transporters (ECFTs). core.ac.uk This highlights the role of the C25 side chain in modulating interactions with diverse biological targets.

C5 Substituent : The substituent at the C5 position plays a vital role in the molecule's potency. An unsubstituted hydroxyl group (-OH) at C5 is known to be activity-enhancing compared to a keto group (=O). acs.org This is supported by the fact that a key enzyme in the avermectin biosynthetic pathway, AveF, is a keto-reductase responsible for reducing a C5 keto group to a hydroxyl group. nih.gov Chemical modifications that block or alter this hydroxyl group, such as acetylation, result in a significant reduction in biological activity, underscoring its importance. acs.org

Rational Design of this compound Analogs with Enhanced Biological Profile

The insights gained from SAR studies provide a roadmap for the rational design of novel analogs with improved characteristics, such as enhanced potency, greater target selectivity, or better physicochemical properties.

A significant limitation of natural avermectins is their poor water solubility, which can affect their formulation and bioavailability. nih.govresearchgate.net A primary goal in designing new analogs is to improve this property without compromising biological activity.

One effective strategy is glycosylation. The enzymatic addition of new sugar moieties at different positions on the avermectin scaffold can dramatically increase aqueous solubility. For example, the synthesis of an avermectin glucoside was shown to improve water solubility by 50-fold. researchgate.net Other approaches involve creating formulations such as microemulsions or solid dispersions with polymers, which enhance solubility and stability. ijper.orgresearchgate.net While a formulation approach, the underlying need for better solubility drives the chemical search for derivatives that are more amenable to such methods or are inherently more soluble.

Rational design is also employed to create analogs with heightened affinity and selectivity for specific molecular targets. The primary target for avermectins' anthelmintic effects is the glutamate-gated chloride channel (GluCl), which is unique to invertebrates. nih.gov Analogs can be optimized to enhance their interaction with these channels.

Table 2: Activity of Avermectin Analogs Against Various Pests This table shows the LC50 (Lethal Concentration, 50%) values of different rationally designed avermectin derivatives against specific agricultural pests, demonstrating how modifications can enhance potency against target organisms.

| Compound ID | Target Pest | LC50 (μM) | Fold-Change vs. Avermectin |

| Avermectin (Control) | Tetranychus Cinnabarinus | 0.013 | - |

| Analog 9j | Tetranychus Cinnabarinus | 0.005 | 2.5x more active nih.gov |

| Analog 16d | Tetranychus Cinnabarinus | 0.002 | 4.7x more active nih.gov |

| Avermectin (Control) | Aphis craccivora | 52.234 | - |

| Analog 9g | Aphis craccivora | 5.634 | ~8x more active nih.gov |

Furthermore, researchers are exploring avermectin analogs for novel therapeutic applications by targeting different proteins. This includes designing compounds with selective activity for other ligand-gated ion channels, such as human P2X4 receptors for potential use in neuroinflammation, or for inhibiting tubulin polymerization in cancer cells. nih.govlongdom.org This involves creating libraries of chemical analogs and screening them against these new targets to identify compounds with the desired selectivity profile, separating the potent anthelmintic effects from the desired new activity. nih.gov This process allows for the development of specialized compounds where the core avermectin scaffold is repurposed for entirely new therapeutic indications.

Advanced Research Methodologies and Characterization

Spectroscopic Techniques for Avermectin (B7782182) A2b Monosaccharide Structural Elucidation

The definitive identification and structural confirmation of Avermectin A2b monosaccharide rely heavily on sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of complex natural products like this compound. figshare.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. For a monosaccharide-containing structure, specific regions of the ¹H NMR spectrum are characteristic; for instance, signals for anomeric protons of monosaccharide components typically appear between δ5.2 and δ4.5 ppm. researchgate.net

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, allowing for the tracing of spin systems within the aglycone and the monosaccharide unit. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to link protons to their directly attached carbons and to trace long-range (2-3 bond) C-H connectivities, respectively. This is critical for piecing together the different fragments of the molecule and confirming the glycosylation site—the point at which the oleandrose (B1235672) sugar is attached to the avermectin aglycone. figshare.com The combination of these 1D and 2D NMR techniques allows for the unambiguous assignment of nearly all proton and carbon signals, confirming the identity of this compound.

Table 1: Illustrative NMR Techniques for this compound Analysis

| Technique | Purpose | Information Gained |

|---|---|---|

| ¹H NMR | Provides a proton spectrum of the molecule. | Number of distinct protons, their chemical environment, and spin-spin coupling. |

| ¹³C NMR | Provides a carbon spectrum of the molecule. | Number of distinct carbons and their chemical environment (e.g., C=O, C-O, C=C, CH, CH₂, CH₃). |

| COSY | Correlates protons that are coupled to each other. | Establishes H-H connectivity within spin systems (e.g., through the monosaccharide ring). |

| HSQC | Correlates protons with their directly attached carbons. | Links specific proton signals to their corresponding carbon signals. |

| HMBC | Correlates protons and carbons over two to three bonds. | Establishes long-range connectivity, crucial for linking different molecular fragments and identifying the glycosylation site. |

| NOESY | Correlates protons that are close in space. | Provides information on the 3D structure and stereochemistry of the molecule. |

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful technique for determining the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the calculation of a unique molecular formula. researchgate.net

Crystallographic and Computational Approaches for Ligand-Receptor Complex Analysis

Understanding how avermectins exert their biological effects requires detailed analysis of their interaction with protein targets at the atomic level. This is achieved through a combination of experimental crystallographic methods and powerful computational simulations.

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes. This technique has been successfully applied to avermectin derivatives like ivermectin to visualize how they bind to their receptors. For example, the crystal structure of the Caenorhabditis elegans glutamate-gated chloride channel (GluCl) in complex with ivermectin revealed the exact binding site at the interface between subunits in the transmembrane domain. nih.gov Similarly, crystal structures of the human glycine (B1666218) receptor α3 (GlyRα3) bound to ivermectin have provided detailed insights into the molecular recognition of the drug by vertebrate Cys-loop receptors. nih.govcornell.edu These structures show how the binding of the avermectin molecule can expand the ion channel pore, explaining its modulatory effects. cornell.edu While a specific crystal structure for this compound bound to a receptor may not be available, these studies on closely related compounds provide a robust framework for understanding its mode of action.

Where experimental structures are unavailable or to further investigate binding dynamics, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. longdom.org Studies on ivermectin and related compounds have used docking to investigate interactions with a variety of targets, including tubulin, GABA-A receptors, and the importin α/β1 heterodimer. longdom.orgtandfonline.comnih.gov These analyses can predict binding energies and identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand. longdom.org

Molecular dynamics (MD) simulations build upon docking results to model the behavior of the ligand-receptor complex over time. A 100ns-long MD simulation, for instance, can be used to assess the stability of the docked pose and the protein-ligand interactions. mdpi.com By calculating metrics like the Root Mean Square Deviation (RMSD), researchers can evaluate the structural stability of the complex throughout the simulation. tandfonline.com These computational approaches are invaluable for generating hypotheses about ligand binding and for guiding the design of new avermectin derivatives. nih.gov

Table 2: Examples of Avermectin-Receptor Interaction Studies

| Compound | Receptor Target | Method | Key Findings |

|---|---|---|---|

| Ivermectin | C. elegans GluCl | X-ray Crystallography | Identified binding site at the transmembrane subunit interface. nih.gov |

| Ivermectin | Human GlyRα3 | X-ray Crystallography | Revealed detailed molecular recognition and expansion of the ion channel pore upon binding. cornell.edu |

| Ivermectin B1a | β-tubulin | Molecular Docking | Showed high binding affinity at the Taxol binding site, suggesting potential as a microtubule-stabilizing agent. longdom.org |

| Ivermectin | Impα/β1 | Molecular Docking & MD | Demonstrated strong and stable binding, with high binding affinity. tandfonline.com |

Genetic Engineering and Metabolic Engineering of Streptomyces avermitilis

One successful strategy involves manipulating regulatory genes. For example, a TetR-family transcriptional regulator, AveT, has been identified as an activator for avermectin production. Overexpression of the aveT gene in S. avermitilis led to a clear increase in avermectin production levels. asm.orgnih.gov Conversely, deleting a target gene of AveT, aveM, which encodes an efflux protein, also resulted in higher yields. asm.org

Another key approach is to increase the supply of biosynthetic precursors. The avermectin backbone is built from acyl-CoA units. Overexpressing genes from the β-oxidation pathway, such as fadD and fadAB, has been shown to increase the availability of these precursors and boost avermectin B1a production. nih.gov Similarly, engineering the polyketide synthase (PKS) itself can alter the product profile. The aveC gene, for instance, influences the C22-23 dehydration step, and specific mutations in this gene can increase the ratio of the more desirable "B1" components to "B2" components. nih.govresearchgate.net These sophisticated engineering strategies demonstrate the potential to tailor the metabolic output of S. avermitilis to favor the production of specific avermectin compounds. mdpi.com

**Table 3: Genetic Engineering Strategies in *S. avermitilis***

| Gene Target | Engineering Strategy | Effect on Avermectin Production |

|---|---|---|

| aveT | Overexpression | Increased overall production. asm.orgnih.gov |

| aveM | Deletion | Increased overall production. asm.org |

| fadD, fadAB | Co-overexpression | Increased supply of acyl-CoA precursors, enhancing B1a titer. nih.gov |

| aveC | Site-directed mutagenesis | Increased the ratio of B1a to B2a components. nih.gov |

| PKS modules | Domain/module swapping | Generation of novel avermectin derivatives like ivermectin. researchgate.net |

Manipulation of Biosynthetic Gene Clusters for Analog Production

The production of novel avermectin analogs, including derivatives of this compound, is increasingly driven by genetic engineering of the Streptomyces avermitilis biosynthetic gene cluster (BGC). The avermectin (ave) BGC is a large, approximately 81-kb region of DNA that orchestrates the complex assembly of the avermectin backbone and its subsequent glycosylation. nih.govresearchgate.net Methodologies such as metabolic engineering and combinatorial biosynthesis are extensively utilized to modify this pathway, leading to the creation of new derivatives. nih.gov

A key strategy involves cloning the entire ave gene cluster into a Bacterial Artificial Chromosome (BAC). This allows for easier genetic manipulation of the cluster in vitro before it is introduced into a suitable host organism, such as Streptomyces lividans, for heterologous expression. nih.govresearchgate.net This approach facilitates techniques like domain swapping within the polyketide synthase (PKS) genes, which are responsible for building the macrocyclic lactone core. researchgate.netnih.gov For instance, substituting specific acyltransferase (AT) domains in the PKS modules can alter the starter units incorporated, leading to analogs with modified alkyl substituents at the C25 position. researchgate.net

Furthermore, manipulation of the genes responsible for post-PKS modifications, such as glycosylation, is crucial for generating diversity. The ave cluster contains genes that code for the synthesis and transfer of the sugar moiety, L-oleandrose. By inactivating or altering these glycosyltransferase genes, researchers can produce aglycone precursors or attach different sugar molecules, thereby creating a library of novel compounds. researchgate.net The targeted deletion or overexpression of regulatory genes within the cluster, or even those outside it (crosstalk regulation), can also significantly influence the production profile, enhancing the yield of specific analogs or activating the expression of previously silent or low-level derivatives. mdpi.com

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a powerful protein engineering technique used to enhance the properties of enzymes involved in avermectin biosynthesis. This methodology involves generating libraries of mutant enzymes and screening them for improved performance, such as higher catalytic efficiency or altered substrate specificity. This is particularly valuable for overcoming the limitations of native enzymes.

One successful application is the enhancement of glycosyltransferases (GTs), the enzymes that attach sugar moieties to the avermectin aglycone. The UDP-glycosyltransferase (BLC) from Bacillus licheniformis, which can glycosylate avermectin, has been a target for directed evolution to improve its low conversion rate. nih.gov Through iterative rounds of mutagenesis and screening, variants with significantly enhanced activity have been isolated. For example, a triple mutant (R57H/V227A/D252V) of BLC showed a 2.8-fold higher specific glucosylation activity for avermectin compared to the wild-type enzyme. nih.gov This improvement in catalytic efficiency (kcat/Km) allows for more efficient production of glycosylated avermectin analogs. nih.gov

The table below summarizes the enhanced activity of BLC mutants generated through directed evolution. nih.gov

| Enzyme Variant | Relative Specific Activity (%) | Fold Improvement vs. Wild-Type |

| Wild-Type BLC | 100 | 1.0 |

| D252V | 150 | 1.5 |

| V227A | 180 | 1.8 |

| R57H | 200 | 2.0 |

| R57H/V227A/D252V | 280 | 2.8 |

Directed evolution has also been applied to cytochrome P450 monooxygenases, which are involved in modifying the avermectin core structure. By improving the regiospecificity of these enzymes, researchers can control oxidation reactions at specific positions on the avermectin molecule, leading to the efficient biocatalytic synthesis of key intermediates for producing commercially valuable semi-synthetic analogs.

In vitro Biological Activity Assays for this compound and Analogs (non-human, non-clinical)

Assays for Anti-Nematodal Activity

The anti-nematodal activity of this compound and its synthetic analogs is evaluated using a variety of standardized in vitro assays against both parasitic and free-living nematodes. These assays are crucial for determining the potency and spectrum of activity of novel compounds.

A common model organism for initial screening is the free-living nematode Caenorhabditis elegans. biorxiv.org Its use allows for cost-effective and high-throughput screening to identify compounds with potential anthelmintic properties. biorxiv.org For parasitic nematodes, assays are conducted on species of agricultural and veterinary importance. For example, the activity against the pine wood nematode, Bursaphelenchus xylophilus, is a key test for compounds intended for agricultural use. nih.gov In these assays, the nematodes are exposed to various concentrations of the test compound in a liquid medium, and the lethal concentration 50% (LC50), which is the concentration required to kill 50% of the nematode population within a specific time frame (e.g., 24 or 72 hours), is determined. nih.gov

Another important target is the sheep nematode Trichostrongylus colubriformis. nih.gov Assays with this parasite provide valuable data on the potential efficacy of new analogs against gastrointestinal roundworms in livestock. The results from these in vitro studies help guide the selection of compounds for further development.

The table below presents the anti-nematodal activity of selected novel avermectin analogs against Bursaphelenchus xylophilus, with the parent avermectin compound included for comparison. nih.gov

| Compound | LC50 (μM) against B. xylophilus |

| Avermectin (Parent) | 6.746 |

| Analog 9b | 5.013 |

| Analog 9d | 4.887 |

| Analog 9j | 3.991 |

| Analog 9v | 2.959 |

Screening for Other Biological Activities in Model Organisms

Beyond their well-established anti-nematodal properties, avermectin compounds and their analogs are screened for a range of other biological activities using various model organisms. This screening is essential for identifying new potential applications in crop protection and disease vector control. The parent compound, avermectin, is known to be active against insects and mites. nih.gov

Insecticidal activity is commonly evaluated against agricultural pests such as the cowpea aphid (Aphis craccivora). nih.gov In these assays, the insects are typically exposed to treated leaf surfaces or artificial diets, and mortality rates are recorded over several days to calculate LC50 values. nih.gov Miticidal (or acaricidal) activity is frequently tested against the two-spotted spider mite (Tetranychus cinnabarinus), a common pest in many crops. nih.gov The methodology is similar, involving the exposure of mites to treated surfaces and subsequent assessment of mortality. nih.gov

Recent research has also explored the activity of avermectin derivatives against other targets. For instance, some analogs have been tested for antiprotozoal activity. researcher.life Furthermore, studies have investigated the potential antibacterial effects of avermectins, identifying them as inhibitors of energy-coupling factor transporters (ECFTs) in certain bacteria, which could open new avenues for antibiotic development.

The table below shows the insecticidal and miticidal activities of representative avermectin analogs compared to the parent compound. nih.gov

| Compound | LC50 (μM) against A. craccivora (Insect) | LC50 (μM) against T. cinnabarinus (Mite) |

| Avermectin (Parent) | 52.234 | 0.013 |

| Analog 9f | 7.744 | Not Reported |

| Analog 9g | 5.634 | Not Reported |

| Analog 9j | Not Reported | 0.005 |

| Analog 16d | Not Reported | 0.002 |

Future Perspectives in Avermectin A2b Monosaccharide Research

Untapped Biosynthetic Potential and Pathway Engineering for Novel Derivatives

The biosynthesis of avermectins is a complex process orchestrated by a large biosynthetic gene cluster (BGC) in S. avermitilis. nih.gov The creation of Avermectin (B7782182) A2b monosaccharide involves a series of specific enzymatic steps. The polyketide backbone is assembled by a type I polyketide synthase (PKS), using isobutyryl-CoA as a starter unit (leading to the "b" series) and incorporating specific extender units. nih.govnih.gov Key post-PKS modifications include the activity of the aveD gene product, an O-methyltransferase that adds a methoxy (B1213986) group at the C5-position (defining the "A" series), and the aveC gene product, which is responsible for the dehydration at the C22-23 position (creating the "2" series). kitasato-u.ac.jpsatoshi-omura.infonih.gov The final step to produce the monosaccharide is the glycosylation of the Avermectin A2b aglycone with a dTDP-L-oleandrose sugar moiety, a reaction catalyzed by a glycosyltransferase encoded within the aveB gene region. kitasato-u.ac.jpnih.govkegg.jp

The future of Avermectin A2b monosaccharide research lies in harnessing and manipulating this pathway. nih.gov

Genome Mining and Cryptic Pathways : Modern genomics has revealed that microbial genomes, including those of actinomycetes, contain a vast number of "silent" or cryptic BGCs, representing a massive untapped reservoir of novel natural products. researchgate.netmdpi.comwiley.com Future research can focus on mining the genomes of S. avermitilis and other related strains to discover novel modifying enzymes that could act on the this compound scaffold. Activating these cryptic pathways could lead to the generation of derivatives with unique functionalities. nih.gov

Pathway Engineering : Synthetic biology offers powerful tools to rationally engineer the avermectin BGC. nih.gov By manipulating precursor supply (e.g., enhancing the availability of isobutyryl-CoA and specific malonyl-CoA extenders), novel analogues can be generated. nih.govresearchgate.net Combinatorial biosynthesis, which involves swapping domains or modules within the PKS, has already been used to create new avermectin-like structures. researchgate.net Applying these techniques with a focus on the A2b backbone could yield a library of new monosaccharide derivatives for biological screening.

Heterologous Expression : Expressing the avermectin BGC in a heterologous host—a more genetically tractable or higher-producing microbial chassis—can overcome limitations of the native producer and facilitate easier genetic manipulation for the production of specific components like this compound or its engineered variants. researchgate.net

Table 1: Key Genes in the Biosynthesis of this compound

| Gene(s) | Function | Relevance to this compound |

|---|---|---|

| aveA1-A4 | Polyketide Synthase (PKS) | Assembles the macrocyclic lactone backbone. satoshi-omura.info |

| - | Starter Unit Loading | Utilizes isobutyryl-CoA as the starter unit, defining the "b" series. nih.gov |

| aveC | Dehydratase | Catalyzes dehydration at C22-23, defining the "2" series. kitasato-u.ac.jp |

| aveD | C5-O-methyltransferase | Adds a methoxy group at C5, defining the "A" series. satoshi-omura.info |

| aveB | Glycosylation Enzymes | Involved in the synthesis of dTDP-L-oleandrose and its transfer to the aglycone. satoshi-omura.info |

Advancements in Total and Semi-Synthetic Route Development

While biosynthetic methods are powerful, chemical synthesis provides an alternative route to avermectin analogues that may be inaccessible through biology.

Total Synthesis : The total synthesis of avermectins is exceptionally complex, with the synthesis of Avermectin B1a requiring over 50 steps, making it commercially unfeasible for production. knu.edu.af Similar complexity is expected for this compound. However, academic pursuits in total synthesis continue to provide deep insights into the molecule's reactivity and have enabled the creation of key fragments and simplified analogues for research purposes. kitasato-u.ac.jpsoftbeam.net

Semi-Synthesis : A more practical approach is the semi-synthetic modification of naturally produced avermectins. jst.go.jp this compound can be prepared from its corresponding disaccharide derivative, Avermectin A2b, via controlled acid hydrolysis, which selectively cleaves the terminal oleandrose (B1235672) sugar. google.com This method provides a direct route to the monosaccharide for further derivatization. Future advancements will likely focus on developing more selective and high-yielding reactions to modify specific positions on the this compound core, such as the 4'-hydroxyl group of the sugar or positions on the macrolide ring, to generate novel compounds with tailored biological activities. researchgate.net

Exploration of Novel Molecular Targets and Modes of Action beyond GluCls (non-clinical)

The primary and most well-understood molecular target for avermectins is the glutamate-gated chloride channel (GluCl) found in invertebrates. satoshi-omura.infonih.govresearchgate.net Binding to these channels causes an influx of chloride ions, leading to hyperpolarization of nerve and muscle cells and ultimately paralysis of the parasite. nih.govresearchgate.net While this remains the canonical mode of action, recent non-clinical research has begun to uncover new potential targets for the avermectin class, suggesting a broader biological activity profile.

Energy-Coupling Factor (ECF) Transporters : A recent study identified avermectins as inhibitors of ECF transporters, a class of ATP-binding cassette (ABC) transporters essential for vitamin uptake in many prokaryotes. nih.govcore.ac.uk This discovery positions avermectins as potential novel antibiotics. The study found that ivermectin and its aglycone derivative, moxidectin, were potent inhibitors of an ECF transporter in Streptococcus pneumoniae. nih.gov Notably, the investigation suggested that the disaccharide moiety is not essential for this particular antibacterial activity, implying that aglycones or monosaccharides like this compound could also be active against this novel target. core.ac.uk

Other Potential Targets : The avermectin scaffold has been investigated for its effects on other cellular components. While the affinity is much lower than for GluCls, interactions with P-glycoproteins and other types of ligand-gated chloride channels have been reported. researchgate.netscience.gov Future research may explore whether this compound exhibits a unique interaction profile with these or other yet-to-be-discovered targets, potentially leading to applications outside of parasitology.

Table 2: Established vs. Novel Molecular Targets for the Avermectin Class

| Target | Target Class | Organism Class | Result of Interaction | Reference |

|---|---|---|---|---|

| Glutamate-Gated Chloride Channel (GluCl) | Ligand-Gated Ion Channel | Invertebrates | Channel opening, cell hyperpolarization, paralysis | nih.gov, satoshi-omura.info, researchgate.net |

| Energy-Coupling Factor (ECF) Transporter | ABC Transporter | Prokaryotes (Bacteria) | Inhibition of vitamin uptake, antibacterial activity | nih.gov, core.ac.uk |

Development of this compound as a Chemical Probe in Biological Studies

A chemical probe is a small molecule with a specific biological activity that is used as a tool to study cellular pathways and protein function. Given its defined structure and potent bioactivity, this compound has significant potential for development as a chemical probe.

Screening for Novel Ligands : Radiolabeled or fluorescently tagged versions of this compound could be developed for use in competitive binding assays. Such probes would be invaluable tools for high-throughput screening of compound libraries to identify new molecules that bind to GluCls, potentially leading to the discovery of new anthelmintic drug candidates with different chemical scaffolds.

Investigating Novel Targets : With the identification of new targets like ECF transporters, this compound can be employed as a probe to further characterize these proteins. nih.gov Its use in cellular and biochemical assays can help validate these targets and elucidate the specific molecular interactions that underpin the observed biological effects, paving the way for the development of a new class of antibiotics based on the avermectin scaffold.

Q & A

Q. What guidelines ensure ethical reporting of this compound research in publications?

- Methodological Answer : Follow the Advanced Journal of Chemistry structural framework:

- Abstract : Explicitly state hypotheses, methods (e.g., "HPLC-MS/NMR"), and significance.

- Methods : Detail strain sources (e.g., Streptomyces avermitilis MA-4680T), fermentation conditions, and statistical software (e.g., R/Python scripts).

- Data Availability : Deposit chromatograms and spectral data in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.